![molecular formula C10H14N6 B14337884 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine CAS No. 97612-11-8](/img/no-structure.png)
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that features a triazine ring substituted with a pyrrole derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2-methyl-1H-pyrrole. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Alkylation: The next step involves the alkylation of the pyrrole derivative to introduce the ethyl group. This can be done using ethyl bromide in the presence of a strong base like sodium hydride.
Triazine Ring Formation: The final step is the formation of the triazine ring. This can be achieved by reacting the alkylated pyrrole with cyanuric chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to scale up the synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the triazine ring, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine ring. Reagents such as sodium methoxide or sodium ethoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of partially reduced triazine derivatives.
Substitution: Formation of various substituted triazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential anti-cancer and anti-microbial properties. Its ability to disrupt cellular processes in pathogens and cancer cells is of significant interest.
Industry
In the industrial sector, this compound is used in the production of specialty polymers and materials. Its stability and reactivity make it suitable for creating high-performance materials.
Mécanisme D'action
The mechanism of action of 6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring can interact with nucleophilic residues in proteins, leading to enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Diamino-6-chloro-1,3,5-triazine: Similar triazine core but with different substituents.
2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure with an ethyl group instead of the pyrrole derivative.
2,4-Diamino-6-(2-pyridyl)-1,3,5-triazine: Similar structure with a pyridine ring instead of the pyrrole derivative.
Uniqueness
6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.
Propriétés
| 97612-11-8 | |
Formule moléculaire |
C10H14N6 |
Poids moléculaire |
218.26 g/mol |
Nom IUPAC |
6-[2-(2-methylpyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H14N6/c1-7-3-2-5-16(7)6-4-8-13-9(11)15-10(12)14-8/h2-3,5H,4,6H2,1H3,(H4,11,12,13,14,15) |
Clé InChI |
WSBGOCPAOQXRCB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CN1CCC2=NC(=NC(=N2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


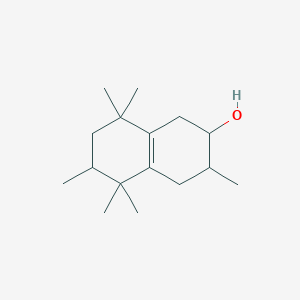
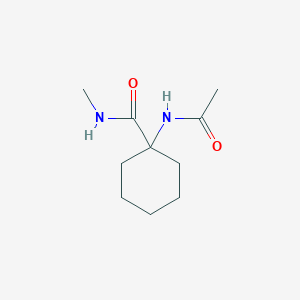
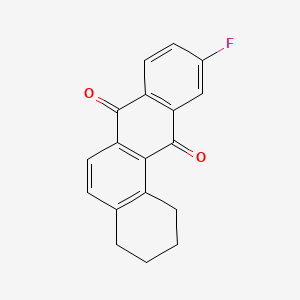

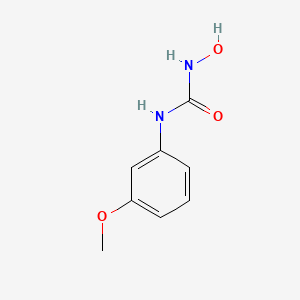
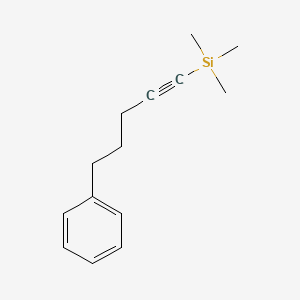
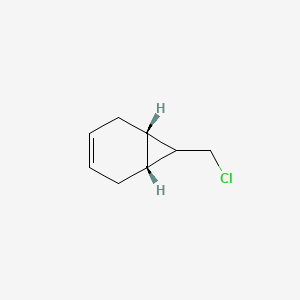

propanedioate](/img/structure/B14337880.png)
